molecular formula C9H9N3O B2971085 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole CAS No. 306993-89-5

1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole

Cat. No.: B2971085
CAS No.: 306993-89-5
M. Wt: 175.191
InChI Key: GMRSTMWXHKXJHC-UHFFFAOYSA-N
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Description

1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole is a chemical reagent built upon the 1H-benzotriazole scaffold, a versatile heterocyclic compound known to act as a powerful synthetic auxiliary in organic synthesis . The core structure of benzotriazole is characterized by a benzene ring fused to a triazole ring, forming a stable, white to off-white solid . Researchers value benzotriazole derivatives for their ability to facilitate complex transformations; they can act as effective leaving groups or stabilizing agents for reactive intermediates such as carbocations and carbanions . The specific substitution with a 1-methoxyethenyl group at the 1-position of the benzotriazole ring suggests its potential utility as a key synthetic intermediate. It may be designed for applications like the preparation of specialized acylating agents, or as a precursor in the synthesis of more complex molecules for pharmaceutical and materials science research. The mechanism of action for this compound is anticipated to follow the established chemistry of N-alkylated benzotriazoles, which involves the formation of stable benzotriazole anion upon reaction, driving the chemical process forward . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult specialized chemical literature and safety data sheets for handling and detailed application protocols.

Properties

IUPAC Name

1-(1-methoxyethenyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13-2)12-9-6-4-3-5-8(9)10-11-12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSTMWXHKXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzotriazole core significantly impacts physical properties. Below is a comparison with key analogues:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, IR)
1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole -CH₂-C(OCH₃)=CH₂ ~217.24* Not reported Expected δ 5.0–6.5 ppm (vinyl protons), 3.3–3.7 ppm (OCH₃)
1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole (2d) Cyclic ether (tetrahydropyran) 205.25 98–100 δ 4.70 ppm (t, CH₂-N), 3.5–3.8 ppm (pyran OCH₂)
1-(1-Ethoxybutyl)-1H-benzotriazole (2g) Linear alkyl ether 243.32 Oil δ 4.04 ppm (t, CH₂-O), 1.2–1.6 ppm (alkyl chain)
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1H-benzotriazole (3a) Nitroimidazole-propyl 286.29 167–169 δ 7.80 ppm (s, CH imidazole), 1537 cm⁻¹ (NO₂ stretch)
1-(4-Methoxybenzyl)-1H-1,2,3-triazole Aromatic methoxy 215.23 Not reported δ 7.3–6.8 ppm (aromatic H), 3.8 ppm (OCH₃)

*Calculated based on molecular formula C₁₀H₁₁N₃O.

Key Observations :

  • Substituent Bulk : Cyclic ethers (e.g., 2d) exhibit higher melting points due to crystalline packing, while linear alkyl ethers (e.g., 2g) remain oils .
  • Electronic Effects: Nitroimidazole derivatives (e.g., 3a) show distinct IR stretches (1537 cm⁻¹ for NO₂) and upfield shifts in ¹H NMR for imidazole protons .
  • Methoxy Groups : Methoxyethenyl and methoxybenzyl substituents introduce electron-donating effects, altering benzotriazole’s aromatic reactivity .

Chemical Reactivity

  • Wittig Rearrangements : α-(Benzotriazol-1-yl)alkyl ethers undergo [1,2]-Wittig rearrangements to form homoalcohols. The methoxyethenyl group may stabilize transition states via conjugation, enhancing rearrangement efficiency compared to alkyl ethers (e.g., 2g) .
  • Isomerization : Substituent position (N1 vs. N2) affects stability. For example, 2-(tetrahydrofuran-2-yl)-2H-benzotriazole isomerizes to the N1-substituted form at 50°C, suggesting methoxyethenyl derivatives may exhibit similar dynamic behavior .
  • Nucleophilic Substitution : Nitroimidazole-substituted benzotriazoles (e.g., 3a) undergo nucleophilic displacement at the imidazole ring, while methoxyethenyl groups may direct reactivity toward electrophilic additions .

Biological Activity

1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

This compound features a benzotriazole ring substituted with a methoxyethenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzotriazole moiety can modulate enzyme activity and interfere with cellular signaling pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting the metabolism of xenobiotics and potentially exhibiting anti-cancer properties .
  • Receptor Modulation : Interaction with biological receptors can lead to alterations in cellular responses.
  • Cell Cycle Arrest : Studies indicate that compounds within the benzotriazole family can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : this compound demonstrated activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition .
Compound Target Bacteria MIC (µg/mL)
This compoundE. coli25
This compoundP. aeruginosa30

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia):

  • Cell Growth Inhibition : The compound showed low micromolar activity against MCF-7 cells while inducing significant apoptosis in HL-60 cells through G2/M phase arrest .
Cell Line IC50 (µM) Effect
MCF-75.0Growth inhibition
HL-602.0Apoptosis induction

Study on Anticancer Effects

A study conducted by researchers evaluated the effects of various benzotriazole derivatives on HL-60 cells. The results indicated that specific substitutions on the benzotriazole ring significantly enhanced antiproliferative activity. For example:

  • Compounds with electron-donating groups showed improved efficacy compared to their methyl-substituted counterparts .

Study on Antimicrobial Properties

Another investigation focused on the antibacterial effects of different benzotriazole derivatives against Bacillus subtilis and Candida albicans. The findings revealed that certain structural modifications led to increased antimicrobial potency:

  • Compounds with bulky hydrophobic groups exhibited stronger antibacterial activity than smaller analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole derivatives?

  • Methodology : Alkylation reactions under anhydrous conditions using polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) and catalytic KI are effective. For example, coupling 1,2,3-benzotriazole with halogenated methoxyethenyl precursors at room temperature for 19–24 hours yields derivatives in ~75–80% purity after recrystallization (e.g., isopropanol) .
  • Key Parameters : Reaction time (19–24 hrs), stoichiometric ratios (1:1.2 benzotriazole:substrate), and purification via aqueous workup followed by recrystallization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign methoxyethenyl protons (δ ≈ 4.8–5.0 ppm for CH₂ groups) and aromatic protons (δ ≈ 7.3–8.1 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
  • IR Spectroscopy : Identify NO₂ (1539–1330 cm⁻¹) or C–N (1289 cm⁻¹) stretches if present .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.2% of theoretical values) .

Advanced Research Questions

Q. How does the methoxyethenyl group influence reactivity in benzotriazole-mediated functionalization reactions?

  • Mechanistic Insight : The methoxyethenyl group enhances electrophilicity at the triazole ring, facilitating nucleophilic substitutions or acyl transfers. For example, sulfonyl derivatives (e.g., 1-methanesulfonyl-benzotriazole) react with carboxylic acids to form acyl intermediates, suggesting analogous reactivity for methoxyethenyl derivatives .
  • Applications : Use as a masked aldehyde precursor via hydrolysis or as a ligand in coordination chemistry .

Q. What computational approaches elucidate the photolytic degradation pathways of this compound?

  • Methodology : Multiconfigurational methods (CASSCF/CASPT2) and non-adiabatic molecular dynamics (NAMD) model excited-state dynamics. Analyze potential energy surfaces (PES) for conical intersections between S₁ and S₀ states to predict photoproducts (e.g., ring-opening or N₂ release) .
  • Key Findings : Triazole derivatives exhibit localized N–N bond cleavage under UV irradiation, with substituents (e.g., methoxyethenyl) modulating reaction barriers .

Q. Can this compound derivatives act as mechanism-based enzyme inhibitors?

  • Design Strategy : Modify the methoxyethenyl group to target catalytic residues (e.g., cysteine in proteases). For example, 1-acyl-benzotriazoles irreversibly inhibit SARS-CoV main protease via nucleophilic attack, suggesting similar covalent binding potential .
  • Validation : Test inactivation kinetics with wild-type vs. mutant enzymes (e.g., C145A SARS protease) to confirm mechanism .

Q. How do benzotriazole derivatives participate in [1,2]-Wittig rearrangements?

  • Experimental Design : React α-(benzotriazolyl)alkyl ethers (e.g., 1-[(benzyloxy)(phenyl)methyl]-benzotriazole) with strong bases (e.g., t-BuOK) in DMSO. The rearrangement yields homoallylic alcohols via radical or ionic pathways, with the benzotriazole group acting as a traceless directing moiety .
  • Optimization : Vary substituents on the ether to control regioselectivity and steric effects .

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